2-chloro-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-6-fluorobenzamide
CAS No.: 1019098-12-4
Cat. No.: VC11929374
Molecular Formula: C22H18ClFN6O
Molecular Weight: 436.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019098-12-4 |
|---|---|
| Molecular Formula | C22H18ClFN6O |
| Molecular Weight | 436.9 g/mol |
| IUPAC Name | 2-chloro-N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-6-fluorobenzamide |
| Standard InChI | InChI=1S/C22H18ClFN6O/c1-13-12-14(2)30(29-13)20-11-10-19(27-28-20)25-15-6-8-16(9-7-15)26-22(31)21-17(23)4-3-5-18(21)24/h3-12H,1-2H3,(H,25,27)(H,26,31) |
| Standard InChI Key | VBKOPRNEYVBWMG-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4Cl)F)C |
| Canonical SMILES | CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4Cl)F)C |
Introduction
2-Chloro-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-6-fluorobenzamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C22H18ClFN6O, and it has a molecular weight of approximately 436.9 g/mol. This compound features a chloro group, a fluorobenzamide moiety, and a pyrazole derivative, which are crucial for its biological activities.
Structural Features and Synthesis
The compound's structure includes a pyridazine ring connected to a pyrazole ring, both of which are known for their pharmacological effects. The synthesis of this compound typically involves multi-step organic synthesis techniques, requiring careful optimization of reaction conditions to maximize yield and purity.
| Compound Component | Description |
|---|---|
| Pyrazole Ring | Known for various pharmacological effects, including anti-inflammatory and anticancer properties. |
| Pyridazine Ring | Often involved in biological pathways, contributing to the compound's potential therapeutic applications. |
| Chloro Group | Common in pharmaceuticals, contributing to the compound's reactivity and biological activity. |
| Fluorobenzamide Moiety | Enhances the compound's stability and interaction with biological targets. |
Potential Biological Activities
Preliminary studies suggest that compounds similar to 2-chloro-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-6-fluorobenzamide exhibit significant biological activities, particularly in anti-cancer and anti-inflammatory pathways. The presence of the pyrazole ring is often associated with various pharmacological effects.
| Biological Activity | Description |
|---|---|
| Anti-Cancer | Potential to inhibit tumor growth by interacting with specific enzymes or receptors involved in cancer cell proliferation. |
| Anti-Inflammatory | May modulate inflammatory responses by targeting key enzymes or pathways involved in inflammation. |
Interaction Studies
Interaction studies involving this compound focus on its binding affinity with biological targets such as enzymes or receptors. Techniques such as molecular docking simulations and surface plasmon resonance can be employed to assess these interactions quantitatively. Understanding these interactions is crucial for predicting pharmacokinetics and pharmacodynamics.
| Technique | Purpose |
|---|---|
| Molecular Docking | Predicts how the compound binds to biological targets, helping to identify potential therapeutic applications. |
| Surface Plasmon Resonance | Quantitatively measures the binding affinity of the compound to specific biological targets. |
Comparison with Analogous Compounds
Several compounds share structural similarities with 2-chloro-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-6-fluorobenzamide. These include:
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2-Chloro-N-(2-{[6-(3,5-Dimethyl-1H-Pyrazol-1-yl)-3-Pyridazinyl]amino}ethyl)benzamide: Features an ethyl substitution, altering its reactivity compared to the target compound.
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3-Chloro-N-(2-(3,5-Dimethyl-1H-Pyrazol-1-yl)-2-Oxoethyl)benzamide: Contains an oxo group, which impacts its biological activity differently.
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4-[3-(2-Amino-3,5-Dibromophenyl)-1-(4-Fluorobenzoyl)-4,5-Dihydro-1H-Pyrazol-5-yl]benzonitrile: Incorporates a benzonitrile moiety, potentially broadening its spectrum of biological activity.
| Compound | Unique Features |
|---|---|
| 2-Chloro-N-(2-{[6-(3,5-Dimethyl-1H-Pyrazol-1-yl)-3-Pyridazinyl]amino}ethyl)benzamide | Ethyl substitution alters reactivity. |
| 3-Chloro-N-(2-(3,5-Dimethyl-1H-Pyrazol-1-yl)-2-Oxoethyl)benzamide | Different functional group impacts activity. |
| 4-[3-(2-Amino-3,5-Dibromophenyl)-1-(4-Fluorobenzoyl)-4,5-Dihydro-1H-Pyrazol-5-yl]benzonitrile | Broader spectrum of biological activity due to benzonitrile moiety. |
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